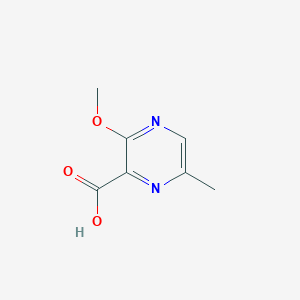
3-Methoxy-6-methylpyrazine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-6-methylpyrazine-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is characterized by a pyrazine ring substituted with a methoxy group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-methylpyrazine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Substituents: The methoxy and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions: 3-Methoxy-6-methylpyrazine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products:
Oxidation Products: Higher oxidation state pyrazine derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Substitution Products: Pyrazine derivatives with different substituents replacing the methoxy or methyl groups.
科学研究应用
Chemistry: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology: The compound may be used in the study of biological systems, including its potential role as a ligand in biochemical assays or as a probe in molecular biology research.
Medicine: Research into the medicinal properties of this compound may explore its potential as a therapeutic agent or its role in drug development.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of 3-Methoxy-6-methylpyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through its ability to form specific interactions with these targets, potentially influencing biochemical pathways and cellular processes.
相似化合物的比较
3-Methoxypyrazine-2-carboxylic acid: Similar structure but lacks the methyl group at the 6-position.
6-Methylpyrazine-2-carboxylic acid: Similar structure but lacks the methoxy group at the 3-position.
Pyrazine-2-carboxylic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 3-Methoxy-6-methylpyrazine-2-carboxylic acid is unique due to the presence of both the methoxy and methyl groups, which may confer specific chemical and biological properties not observed in its analogs. These substituents can influence the compound’s reactivity, solubility, and interactions with molecular targets, making it a valuable compound for research and industrial applications.
属性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC 名称 |
3-methoxy-6-methylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-8-6(12-2)5(9-4)7(10)11/h3H,1-2H3,(H,10,11) |
InChI 键 |
WSKIXIKLDCCETO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C(=N1)C(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















